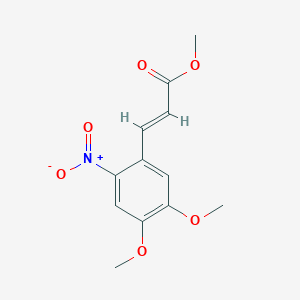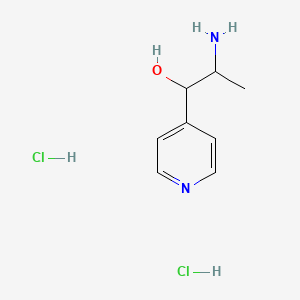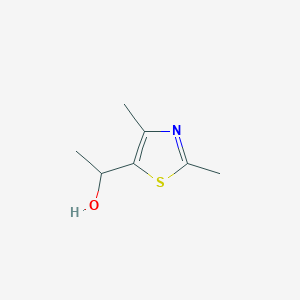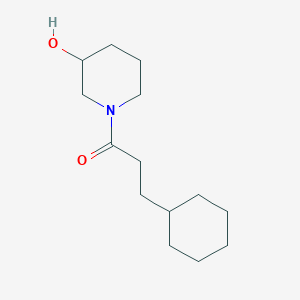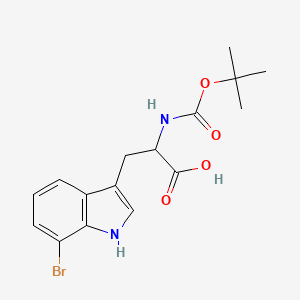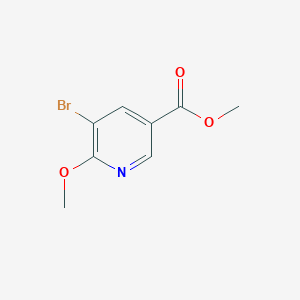![molecular formula C7H6BrF3N2 B1463575 Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]- CAS No. 312303-71-2](/img/structure/B1463575.png)
Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-
Übersicht
Beschreibung
Synthesis Analysis
This compound participates as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . It may also be used for the synthesis of 2-iodo-9-trifluoromethyl-paullone .
Molecular Structure Analysis
The molecular formula of this compound is C7H6BrF3N2 . The InChI code is 1S/C7H6BrF3N2.ClH/c8-4-1-2-6 (13-12)5 (3-4)7 (9,10)11;/h1-3,13H,12H2;1H .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 291.5 . The compound is stored under nitrogen at a temperature of 4°C .
Wissenschaftliche Forschungsanwendungen
Fluorescent Probing and Environmental Analysis
4-bromo-2-(trifluoromethyl)phenyl hydrazine serves as a foundational component in the creation of fluorescent probes like DDPB, designed for hydrazine detection. DDPB is significant for its low cytotoxicity, large Stokes shift, and ability to quantitatively determine hydrazine levels in environmental water systems, making it an essential tool for ecological health monitoring. Furthermore, it's used for the fluorescence imaging of exogenous N2H4 in cellular and animal models like HeLa cells and zebrafish (Zhu et al., 2019).
Structural and Reactivity Studies
The compound is integral in studying the structural and reactivity properties of hydrazine derivatives. In-depth theoretical analysis reveals their chemical reactivity, stability, and biological activity potential, paving the way for future experimental validations and potential pharmaceutical applications (Mary et al., 2021).
Molecular Docking and Dynamics
It plays a role in understanding the interactions and stability of hydrazine derivatives with proteins through molecular docking and dynamics simulation studies. These insights are critical for exploring the antitumor potential of these derivatives, offering a glimpse into their future therapeutic applications (Mary et al., 2021).
Synthesis of Heterocyclic Compounds
4-bromo-2-(trifluoromethyl)phenyl hydrazine is crucial in synthesizing various heterocyclic compounds with potential therapeutic applications, including serotonin antagonist and antianxiety agents. This synthesis pathway involves intricate reactions forming compounds that show high biological activities, indicating their importance in medicinal chemistry (Abdalla et al., 2008).
Crystallography and Computational Analysis
Its derivatives are key in crystallographic studies to understand molecular geometry, bonding, and intermolecular interactions, utilizing tools like DFT calculations and Hirshfeld surface analysis. These studies are crucial for comprehending molecular stability and predicting biological activity, supporting drug discovery and development (Lalvani et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLDQVFQOXGKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]- | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[(2-aminoethyl)amino]methyl}benzoate dihydrochloride](/img/structure/B1463492.png)

![4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1463495.png)
![5-[(2,4-Difluorophenyl)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B1463497.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ylmethanol](/img/structure/B1463499.png)
![(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride](/img/structure/B1463500.png)
